molecular formula C27H30N2O4 B11517473 3',5'-di-tert-butyl-7-nitro-2-phenyl-4H,4'H-spiro[1,4-benzoxazine-3,1'-cyclohexa[2,5]dien]-4'-one

3',5'-di-tert-butyl-7-nitro-2-phenyl-4H,4'H-spiro[1,4-benzoxazine-3,1'-cyclohexa[2,5]dien]-4'-one

Cat. No.: B11517473
M. Wt: 446.5 g/mol
InChI Key: WRCJNJHZYXADIT-UHFFFAOYSA-N
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Description

3’,5’-DI-TERT-BUTYL-7-NITRO-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including nitro, phenyl, and di-tert-butyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-DI-TERT-BUTYL-7-NITRO-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazine ring, followed by the introduction of the nitro and phenyl groups. The di-tert-butyl groups are usually added through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods often employ advanced purification techniques, such as chromatography and crystallization, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3’,5’-DI-TERT-BUTYL-7-NITRO-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and benzoxazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl or benzoxazine rings.

Scientific Research Applications

3’,5’-DI-TERT-BUTYL-7-NITRO-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3’,5’-DI-TERT-BUTYL-7-NITRO-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. The phenyl and benzoxazine rings may interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity. The di-tert-butyl groups provide steric hindrance, which can modulate the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butylcatechol: Known for its antioxidant properties and used in various industrial applications.

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Utilized in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    3,5-Di-tert-butyl-2-hydroxybenzoic acid: Employed in the synthesis of polymers and as a stabilizer in various formulations.

Uniqueness

3’,5’-DI-TERT-BUTYL-7-NITRO-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE]-2’,5’-DIEN-4’-ONE stands out due to its unique combination of functional groups and structural features. The presence of both nitro and di-tert-butyl groups imparts distinct chemical reactivity and stability, making it a valuable compound for diverse scientific and industrial applications.

Properties

Molecular Formula

C27H30N2O4

Molecular Weight

446.5 g/mol

IUPAC Name

2',6'-ditert-butyl-7-nitro-2-phenylspiro[2,4-dihydro-1,4-benzoxazine-3,4'-cyclohexa-2,5-diene]-1'-one

InChI

InChI=1S/C27H30N2O4/c1-25(2,3)19-15-27(16-20(23(19)30)26(4,5)6)24(17-10-8-7-9-11-17)33-22-14-18(29(31)32)12-13-21(22)28-27/h7-16,24,28H,1-6H3

InChI Key

WRCJNJHZYXADIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2(C=C(C1=O)C(C)(C)C)C(OC3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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